REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([CH3:11])[C:5](=[CH2:10])[C:6]([O:8]C)=[O:7].COC1C=C(OC)C=CC=1C[NH2:18]>C1(C)C=CC=CC=1>[CH3:11][CH:4]1[C:3](=[O:2])[NH:18][CH2:10][CH:5]1[C:6]([OH:8])=[O:7]
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Name
|
|
Quantity
|
9.81 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C(=O)OC)=C)C)=O
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: n-hexane/chloroform=1/1 to 0/1)
|
Reaction Time |
3 d |
Name
|
titled compound
|
Type
|
product
|
Smiles
|
CC1C(CNC1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 174.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |